8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
Description
8-((1H-Benzo[d]imidazol-2-yl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative featuring:
- A benzoimidazole-thioether substituent at position 8.
- A methyl group at position 2.
- A 2-methylallyl group at position 7.
Properties
IUPAC Name |
8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S/c1-9(2)8-23-12-13(22(3)16(25)21-14(12)24)20-17(23)26-15-18-10-6-4-5-7-11(10)19-15/h4-7H,1,8H2,2-3H3,(H,18,19)(H,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZWBRNHYRHMTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SC3=NC4=CC=CC=C4N3)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione , also referred to as a benzimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure with a benzimidazole moiety linked to a purine core. Its molecular formula is . The presence of the thioether linkage and the purine scaffold suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that compounds with benzimidazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study: A study published in Journal of Medicinal Chemistry reported that benzimidazole derivatives could effectively inhibit the growth of cancer cells by targeting specific kinases involved in cell signaling pathways .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in metabolic processes. For example, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.
Research Findings: Inhibitory assays demonstrated that this compound could bind to the active site of DHFR, leading to decreased enzyme activity and subsequent effects on cell viability .
The biological activity of 8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is primarily attributed to its interactions with various molecular targets:
- Enzyme Binding: The thioether group enhances binding affinity to enzymes such as DHFR.
- Receptor Modulation: The purine structure allows for modulation of receptor activity, influencing cellular signaling pathways.
Research Data Table
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
Position 8 Modifications
- Benzoimidazole-thioether (Target Compound): The sulfur atom in the thioether may enhance lipophilicity and π-π stacking with hydrophobic pockets in biological targets (e.g., kinases) compared to amino or sulfonyl groups .
- Imidazolepropylamino (Compound 5): The bulkier naphthalene group at position 7 and imidazole at position 8 likely contribute to Eg5 inhibition by stabilizing interactions in the α4/α6/L11 allosteric pocket .
- Methylsulfonyl () : The electron-withdrawing sulfonyl group may reduce binding affinity compared to thioethers but improve metabolic stability .
Position 7 Modifications
- Naphthalen-3-ylmethyl (Compound 5) : Increased hydrophobicity may enhance membrane permeability but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
